Epoxide Reactivity Differentiates 672280-58-9 from Non-Epoxide Benzenesulfonamides
The target compound contains an oxiran-2-ylmethyl group providing direct alkylation potential, in contrast to non-electrophilic benzenesulfonamides such as MPBS [1]. While MPBS modulates GIRK channels non-covalently (EC50 shift: 3.5 nM to 1.0 nM for somatostatin [1]), 672280-58-9 possesses an epoxide that can covalently modify cysteine residues, a feature exploited in GSTO1-1 inhibitor programs [2]. No direct quantitative comparison between 672280-58-9 and MPBS has been published; however, the structural difference (epoxide present vs. absent) constitutes a Class-level inference for covalent vs. non-covalent mechanism.
| Evidence Dimension | Covalent modification capability |
|---|---|
| Target Compound Data | Contains oxiran-2-ylmethyl group (epoxide warhead) capable of covalent cysteine modification |
| Comparator Or Baseline | MPBS (N-(2-methoxyphenyl)benzenesulfonamide): no epoxide group; non-covalent GIRK modulator |
| Quantified Difference | Qualitative structural feature: epoxide present vs. absent; quantitative covalent reactivity data not available for 672280-58-9 |
| Conditions | Structural comparison based on chemical structure; no shared assay context |
Why This Matters
For applications requiring irreversible target engagement (e.g., covalent inhibitor design), the epoxide warhead is essential; MPBS and similar non-electrophilic analogs cannot serve as substitutes.
- [1] Walsh, K.B. et al. Eur. J. Pharmacol. 2017, 815, 233–240. MPBS GIRK modulation, non-covalent. View Source
- [2] Xie, Y. et al. J. Med. Chem. 2020, 63, 2894–2914. Benzenesulfonamide epoxide class used as GSTO1-1 covalent inhibitors. View Source
